molecular formula C6H7BrN2 B173924 2-Bromo-4-ethylpyrimidine CAS No. 195708-66-8

2-Bromo-4-ethylpyrimidine

Cat. No.: B173924
CAS No.: 195708-66-8
M. Wt: 187.04 g/mol
InChI Key: COQIYFRDYZABHT-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylpyrimidine (CAS 195708-66-8) is a versatile brominated heterocyclic compound with the molecular formula C 6 H 7 BrN 2 and a molecular weight of 187.04 g/mol . This compound serves as a highly valuable synthetic intermediate and building block in organic synthesis and pharmaceutical research. The presence of both a bromine atom and an ethyl group on the pyrimidine ring makes it a particularly useful scaffold for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, enabling the introduction of the 4-ethylpyrimidine moiety into more complex molecular architectures . The compound's specific molecular structure, defined by the SMILES string CCc1ccnc(Br)n1, underpins its reactivity and physical properties, including a calculated density of approximately 1.498 g/cm³ and a boiling point near 273.3°C . Researchers primarily utilize this chemical as a precursor in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, as the calculated flash point is approximately 119.1°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQIYFRDYZABHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 4 Ethylpyrimidine and Analogous Systems

Regioselective Bromination Strategies for Ethylpyrimidine Precursors

Achieving regioselective bromination of a pre-existing ethylpyrimidine core presents a significant chemical challenge. The electron-deficient nature of the pyrimidine (B1678525) ring and the directing effects of the ethyl substituent must be carefully managed to ensure bromination occurs at the desired C2-position. Direct bromination of 4-ethylpyrimidine (B1589250) with elemental bromine often leads to a mixture of products or requires harsh conditions.

Modern approaches focus on the use of specific brominating agents and the strategic choice of precursors to control the reaction's outcome. For instance, N-Bromosuccinimide (NBS) is a widely used reagent that can provide higher selectivity compared to diatomic bromine. The reaction's regioselectivity is highly dependent on the solvent, temperature, and the presence of other functional groups on the pyrimidine ring. For example, the bromination of activated pyrimidine systems, such as those containing amino or hydroxy groups, can be directed to specific positions. While not a direct synthesis of the target compound, the selective bromination of 2-amino-6-ethyl-4-methoxypyrimidine at the 5-position using bromine in acetic acid highlights the powerful influence of directing groups. To achieve C2-bromination on a 4-ethylpyrimidine scaffold, a strategy may involve the use of a precursor with a temporary directing group or performing the bromination on a pyrimidine-N-oxide derivative to alter the ring's electronic properties.

Theoretical analysis and experimental studies on various aromatic compounds have shown that reagents like N-bromosuccinimide can be highly regioselective, a feature that can be exploited for complex syntheses. mdpi.com The choice of brominating agent and conditions is critical for controlling the position of electrophilic attack on the heterocyclic ring. mdpi.comresearchgate.net

Table 1: Comparison of Brominating Agents for Aromatic Systems

Reagent Typical Conditions Selectivity Profile Reference
Bromine (Br₂) Acetic Acid, CCl₄ Often aggressive, can lead to polybromination google.com
N-Bromosuccinimide (NBS) CCl₄, CH₂Cl₂, with initiator or acid catalyst Generally more selective for activated rings or allylic positions mdpi.comvulcanchem.com
Hexamethylenetetramine-bromine (HMTAB) Dichloromethane Highly efficient and regioselective, dependent on substrate's electronic nature researchgate.net

De Novo Approaches for the Synthesis of 2-Bromopyrimidine Frameworks

De novo synthesis, or the construction of the pyrimidine ring from acyclic precursors, offers a powerful alternative to the functionalization of a pre-formed ring. This approach allows for the precise installation of substituents like the bromo and ethyl groups by selecting appropriately functionalized starting materials. The foundational concept of pyrimidine synthesis begins with simple precursors that are enzymatically converted through intermediates like carbamoyl (B1232498) aspartate and orotate. microbenotes.comresearchgate.net Chemical syntheses adapt these principles using various catalysts and reaction cascades.

Transition metal catalysis provides efficient and atom-economical pathways to complex heterocyclic structures. Ruthenium, palladium, and nickel catalysts are particularly effective in mediating multicomponent reactions to form substituted pyrimidines. For example, a ruthenium complex can catalyze the acceptorless dehydrogenative coupling of alcohols and amidines to produce structurally diverse pyrimidines. acs.org This type of methodology could theoretically be adapted to synthesize 2-bromo-4-ethylpyrimidine by using a bromine-containing amidine and an appropriate alcohol precursor that can deliver the ethyl group and the remaining carbon atoms of the ring.

Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are instrumental in building complex pyrimidine systems, often starting from halogenated precursors. mdpi.com While typically used for functionalization, these catalytic systems can also be part of a de novo strategy where key C-C or C-N bonds are formed to construct the ring itself. Nickel-catalyzed cross-coupling reactions that selectively cleave C-S bonds in pyrimidinyl sulfones have also emerged as a powerful tool for creating diarylated pyrimidines, demonstrating the versatility of transition metals in pyrimidine chemistry. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Pyrimidine Synthesis

Metal Catalyst Reaction Type Precursors Potential Application Reference
Ruthenium (Ru) Acceptorless Dehydrogenative Coupling Alcohols, Amidines Direct construction of the pyrimidine ring from simple components. acs.org
Palladium (Pd) Suzuki or Stille Coupling Dihalopyrimidines, Boronic Acids/Stannanes Building complex pyrimidines via C-C bond formation. mdpi.com
Nickel (Ni) C-S Bond Cleavage/Coupling Pyrimidinyl Sulfones, Aryl Halides Arylation of pyrimidine rings under mild conditions. researchgate.net

Oxidative functionalization represents a modern frontier in synthesis, aiming to form bonds by activating C-H bonds, which avoids the need for pre-functionalized starting materials. A formal oxidative functionalization of two C-H bonds, one on an arene and one on a pyrimidine, has been proposed as a synthetic strategy. rsc.org In the context of this compound, this could involve a palladium-catalyzed oxidative coupling where a C-H bond at the 2-position of a 4-ethylpyrimidine precursor is directly converted to a C-Br bond. While challenging, such methods are at the forefront of synthetic innovation. Another approach involves the oxidative ring opening of certain substrates, which can be highly dependent on the oxidant and substrate structure. nih.gov

Brønsted acids are effective catalysts for cascade reactions that rapidly build molecular complexity from simple starting materials. In pyrimidine synthesis, a strong Brønsted acid can activate precursors, such as aldehydes and β-dicarbonyl compounds, to initiate a sequence of condensation, cyclization, and dehydration steps. samipubco.com For instance, the one-pot condensation of an aldehyde, barbituric acid, and malononitrile (B47326) can be catalyzed by a Brønsted acid nano-magnetic catalyst in water, showcasing a green and efficient route to pyrimidine derivatives. samipubco.com

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved in high yields through a one-pot, three-component reaction catalyzed by a Brønsted-acidic ionic liquid. nih.govresearchgate.net This approach benefits from mild, solvent-free conditions and short reaction times. nih.gov A similar strategy could be envisioned for this compound by reacting a bromine-containing amidine or urea (B33335) equivalent with 3-oxopentanal or a related 1,3-dicarbonyl precursor that incorporates the ethyl group.

Table 3: Brønsted Acid-Catalyzed Synthesis of Pyrimidine Systems

Catalyst Type Reaction Solvent Key Advantages Reference
Nano-magnetic Brønsted acid One-pot condensation Water Recyclable catalyst, green solvent, high yields. samipubco.com
Brønsted-acidic ionic liquid One-pot three-component condensation Solvent-free Short reaction times, easy work-up, reusable catalyst. nih.gov
Bone char-based solid acid Three-component reaction Toluene Reusable, eco-friendly biocatalyst. researchgate.net

Synthetic Routes from Diverse Dihalogenated Pyrimidine Intermediates

One of the most practical and scalable strategies for preparing this compound involves the selective modification of a readily available dihalogenated pyrimidine. The differential reactivity of halogens (F, Cl, Br, I) at various positions on the pyrimidine ring allows for sequential and site-selective functionalization.

A highly effective method involves the direct conversion of a 2-chloro-substituted pyrimidine into its 2-bromo counterpart. A patented procedure describes reacting 2-chloro-5-alkylpyrimidines with hydrogen bromide dissolved in an acidic solvent, such as acetic acid. google.com This halogen exchange reaction proceeds in high yield and purity, providing a straightforward route to the 2-bromo derivative from a potentially more accessible 2-chloro precursor. google.com This method could be directly applied to a 2-chloro-4-ethylpyrimidine (B65150) starting material.

Furthermore, in dihalopyrimidines like 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more susceptible to nucleophilic substitution than the one at the C2 position. This allows for the selective introduction of the ethyl group at C4 (e.g., via a Grignard or organozinc reagent) while leaving the C2-chloro group intact. The remaining chlorine can then be converted to bromine as described above. Alternatively, selective C-N bond formation can be achieved at the C2 position of 2,6-dibromopyridine (B144722) using a copper catalyst, demonstrating that regioselectivity can be controlled through careful choice of catalyst and reaction conditions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In contrast, green approaches focus on improving efficiency, reducing waste, and using safer materials. rasayanjournal.co.innih.gov

Key green strategies applicable to the synthesis of this compound include:

Catalysis: Using catalytic amounts of transition metals or Brønsted acids instead of stoichiometric reagents reduces waste and improves atom economy. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication can dramatically shorten reaction times, reduce energy consumption, and often lead to higher yields and purer products compared to conventional heating. rasayanjournal.co.injmaterenvironsci.com

Green Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable ionic liquids minimizes environmental pollution. samipubco.comrasayanjournal.co.in

Multicomponent Reactions (MCRs): Designing syntheses where three or more reactants are combined in a single step (one-pot) to form the final product streamlines operations, saves time, and reduces the generation of intermediate waste. rasayanjournal.co.injmaterenvironsci.com

Solvent-Free Reactions: Performing reactions under solventless conditions, for example by using ball milling or "grindstone chemistry," represents an ideal green method by completely eliminating solvent waste. researchgate.netresearchgate.net

Table 4: Application of Green Chemistry Principles to Pyrimidine Synthesis

Green Principle Synthetic Technique Example Application Benefit Reference
Use of Catalysts Solid acid catalysts, ionic liquids One-pot synthesis of pyrimidine analogues High yield, catalyst reusability, reduced waste. samipubco.comresearchgate.net
Alternative Energy Microwave (MW) or Ultrasound (US) irradiation Synthesis of pyrano[2,3-d]pyrimidines Shorter reaction times, improved yields, energy efficiency. rasayanjournal.co.injmaterenvironsci.com
Safer Solvents Water, Ethanol Brønsted acid-catalyzed condensation Reduced toxicity and environmental impact. samipubco.com
Process Intensification Multicomponent Reactions (MCRs) Biginelli or similar one-pot reactions Increased efficiency, lower waste, simplified workup. rasayanjournal.co.in

Reactivity and Derivatization Pathways of 2 Bromo 4 Ethylpyrimidine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org For 2-Bromo-4-ethylpyrimidine, these reactions are instrumental in modifying the 2-position of the pyrimidine (B1678525) ring.

Suzuki–Miyaura Coupling with Boronic Acids and Esters

The Suzuki–Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nobelprize.orgmasterorganicchemistry.com In the context of this compound, this reaction facilitates the introduction of aryl, heteroaryl, or alkyl groups at the 2-position. The general reaction involves the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. nih.govmdpi.com

The choice of catalyst, ligand, and base is crucial for the success of the reaction. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that enhance catalyst stability and activity. mdpi.com The base, typically an alkali carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle. nobelprize.org

Research has shown that the Suzuki-Miyaura coupling of 2-bromopyrimidines can be efficiently achieved with a variety of boronic acids. nih.gov For instance, the coupling of 2-bromopyrimidines with arylboronic acids under palladium catalysis provides access to 2-arylpyrimidine derivatives in good yields. The reaction conditions can be tailored to accommodate a range of functional groups on the boronic acid partner.

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromopyrimidines

Boronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/WaterHigh
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃DioxaneGood
(4-Methylpyrimidin-2-yl)boronic acidPd(OAc)₂/SPhosK₃PO₄TolueneModerate to High

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-4-ethylpyrimidines.

The mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation with the palladium(II) intermediate generated from the oxidative addition of this compound to the palladium(0) catalyst. wikipedia.org The choice of palladium source, ligand, copper salt, and base can significantly influence the reaction's efficiency. scirp.org

Studies on related 2-bromopyrimidines have demonstrated the feasibility of this transformation. rsc.org For example, the coupling of 2-amino-3-bromopyridines with various terminal alkynes has been successfully achieved using a palladium catalyst, a copper(I) iodide co-catalyst, and an amine base in a suitable solvent like DMF. scirp.org These conditions can be adapted for this compound to synthesize a range of 2-alkynyl derivatives.

Table 2: Representative Conditions for Sonogashira Coupling

AlkynePalladium CatalystCopper Co-catalystBaseSolvent
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamineTHF
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene
1-HeptynePd(OAc)₂/PPh₃CuIPiperidineDMF

Heck Reactions with Olefins

The Heck reaction, a palladium-catalyzed process, forms a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnih.gov This reaction offers a method to introduce vinyl or substituted vinyl groups at the 2-position of the pyrimidine ring of this compound.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the substituted alkene product. nih.gov The regioselectivity and stereoselectivity of the Heck reaction are important considerations and can often be controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.org

While specific examples for this compound are not extensively detailed in the provided search results, the general applicability of the Heck reaction to aryl bromides suggests its potential for derivatizing this compound. organic-chemistry.org

Table 3: General Parameters for Heck Reactions

OlefinPalladium CatalystBaseSolventTypical Temperature
StyrenePd(OAc)₂TriethylamineDMF or Acetonitrile80-120 °C
n-Butyl acrylatePd(PPh₃)₄K₂CO₃Toluene100-140 °C
CyclohexenePdCl₂(PPh₃)₂NaOAcNMP120-160 °C

Carbon-Sulfur (C-S) Cross-Coupling for Thioether Formation

Palladium-catalyzed C-S cross-coupling reactions provide an effective means to synthesize aryl thioethers from aryl halides and thiols. nih.gov This methodology can be applied to this compound to introduce a variety of thioether functionalities at the 2-position, which are important in medicinal chemistry and materials science. nih.gov

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The choice of ligand is critical to prevent catalyst deactivation by the sulfur-containing nucleophile. Buchwald and Hartwig have developed highly effective catalyst systems for this transformation. nih.gov Recent advancements have also explored transition-metal-free, visible-light-promoted C-S cross-coupling reactions. nih.gov

Research on the C-S cross-coupling of 2,4-dihalopyrimidines has shown that selective coupling at the C2 position can be achieved, highlighting the potential for regioselective functionalization of such systems. researchgate.net

Table 4: Conditions for C-S Cross-Coupling Reactions

ThiolPalladium Catalyst/LigandBaseSolventProduct Type
BenzenethiolPd(OAc)₂/XantphosCs₂CO₃DioxaneAryl thioether
1-ButanethiolPd₂(dba)₃/dppfNaOt-BuTolueneAlkyl aryl thioether
4-MethoxybenzenethiolPd(OAc)₂/DiPPFK₃PO₄DMFAryl thioether

Carbon-Nitrogen (C-N) Cross-Coupling for Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines and can be applied to this compound to introduce primary or secondary amine functionalities.

The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The development of specialized ligands by Buchwald and others has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. nih.govnih.gov

Studies on the amination of related halo-heterocycles, such as 3-halo-2-aminopyridines and N-substituted 4-bromo-7-azaindoles, have demonstrated the efficacy of this method for constructing C-N bonds in nitrogen-containing aromatic systems. nih.govnih.gov These established protocols can serve as a starting point for the amination of this compound.

Table 5: Buchwald-Hartwig Amination Reaction Parameters

AminePalladium Catalyst/LigandBaseSolventProduct Type
MorpholinePd(OAc)₂/RuPhosLiHMDSTHFTertiary amine
AnilinePd₂(dba)₃/XantphosCs₂CO₃DioxaneSecondary amine
n-ButylaminePd(OAc)₂/BrettPhosNaOt-BuTolueneSecondary amine

Carbon-Oxygen (C-O) Cross-Coupling for Ether Formation

Palladium-catalyzed C-O cross-coupling reactions offer a method for the synthesis of diaryl ethers and alkyl aryl ethers from aryl halides and alcohols or phenols. While historically more challenging than C-N coupling, significant progress has been made in developing effective catalyst systems for this transformation. mit.edu

The reaction typically requires a palladium catalyst, a specialized ligand, and a base. nih.gov The choice of ligand is critical for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. mit.edu

Research has shown that palladium-catalyzed C-O bond formation is feasible for N-substituted 4-bromo-7-azaindoles with phenols, indicating the potential for applying this methodology to other nitrogen-containing heterocycles like this compound. nih.gov Additionally, copper-catalyzed C-O cross-coupling reactions represent an alternative approach for the synthesis of diaryl ethers. jsynthchem.com

Table 6: Conditions for C-O Cross-Coupling Reactions

Alcohol/Phenol (B47542)Catalyst/LigandBaseSolventProduct Type
PhenolPd(OAc)₂/XantphosK₂CO₃DioxaneDiaryl ether
n-ButanolPd(OAc)₂/t-BuXPhosK₃PO₄TolueneAlkyl aryl ether
MethanolCuI/PhenanthrolineCs₂CO₃DMFAlkyl aryl ether

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Position

The bromine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of the two nitrogen atoms. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the bromide leaving group to restore aromaticity. chemistrysteps.comlibretexts.org The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. chemistrysteps.com

A variety of nucleophiles can be employed to displace the bromine atom. For instance, reactions with amines, such as primary and secondary amines, lead to the formation of 2-amino-4-ethylpyrimidine derivatives. These reactions are fundamental in medicinal chemistry for introducing nitrogen-containing functionalities. rsc.org Similarly, oxygen nucleophiles, like alkoxides and phenoxides, can be used to synthesize 2-alkoxy- or 2-aryloxy-4-ethylpyrimidines. The reactivity of halopyrimidines in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. chemistrysteps.comacs.org

NucleophileProduct TypeGeneral Reaction Conditions
Amines (RNH2, R2NH)2-Amino-4-ethylpyrimidinesOften requires heating in a suitable solvent, sometimes with a base. rsc.org
Alkoxides (RO-)2-Alkoxy-4-ethylpyrimidinesReaction with the corresponding alcohol in the presence of a base (e.g., NaH, K2CO3).
Phenoxides (ArO-)2-Aryloxy-4-ethylpyrimidinesReaction with a phenol in the presence of a base.
Thiols (RSH)2-Thioether-4-ethylpyrimidinesReaction with a thiol in the presence of a base.

Halogen-Lithium Exchange and Subsequent Organometallic Transformations

Halogen-lithium exchange is a powerful tool for converting aryl and heteroaryl halides into organolithium species, which are highly reactive nucleophiles. orgsyn.org This transformation is typically achieved by treating the bromo-substituted heterocycle with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to prevent side reactions. orgsyn.orgtcnj.edu In the case of this compound, treatment with an alkyllithium reagent would generate 4-ethylpyrimidin-2-yl)lithium.

This organolithium intermediate is a versatile synthon that can react with a wide range of electrophiles. masterorganicchemistry.comlibretexts.org For example, quenching the reaction with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. masterorganicchemistry.com Reaction with carbon dioxide followed by an acidic workup would produce a carboxylic acid. Other electrophiles, such as alkyl halides, can also be used to introduce new carbon-carbon bonds. A specific protocol involves the use of a combination of i-PrMgCl and n-BuLi, which has been shown to be effective for halogen-metal exchange on bromoheterocycles containing acidic protons, offering a selective method for this transformation. nih.gov

ElectrophileResulting Functional Group at C2-PositionReference
Aldehyde (RCHO)Secondary Alcohol (-CH(OH)R) masterorganicchemistry.com
Ketone (RCOR')Tertiary Alcohol (-C(OH)RR') masterorganicchemistry.com
Carbon Dioxide (CO2)Carboxylic Acid (-COOH) tcnj.edu
Alkyl Halide (R-X)Alkyl Group (-R) libretexts.org
BenzonitrileKetone orgsyn.org

Electrophilic Functionalization of the Pyrimidine Ring (Excluding Direct Bromination)

While the pyrimidine ring is generally electron-deficient and thus less reactive towards electrophiles compared to benzene, electrophilic substitution can still occur, particularly when activating groups are present. However, direct electrophilic attack on the pyrimidine ring of this compound is challenging due to the deactivating effect of the nitrogen atoms and the bromine substituent.

More commonly, functionalization of the pyrimidine ring is achieved through other means, such as the functionalization of a pre-existing substituent. For example, a methyl group on the pyrimidine ring can be oxidized to a carboxylic acid. vulcanchem.com Another approach involves the metalation of the ring followed by reaction with an electrophile, as discussed in the previous section.

Derivatization for the Construction of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines are an important class of fused heterocycles with a range of reported biological activities. semanticscholar.org A common synthetic strategy involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. semanticscholar.orgresearchgate.net In the context of this compound, a plausible pathway would involve its conversion to a hydrazine (B178648) derivative, which could then be reacted with a suitable three-carbon synthon to construct the pyrazole (B372694) ring, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

A general synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-amino-3-arylaminopyrazole-4-carbonitriles with β-diketones or ketoesters. semanticscholar.orgresearchgate.net Another approach starts with 5-amino-3-methylpyrazole, which reacts with diethyl malonate to form a dihydroxy-heterocycle. nih.gov This intermediate can then be chlorinated and subsequently reacted with various nucleophiles to build the final pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Synthesis of Triazolo[1,5-a]pyrimidine Derivatives

semanticscholar.orgnih.govresearchgate.netTriazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant biological importance. nih.govorganic-chemistry.org Their synthesis often involves the reaction of a 2-hydrazinopyrimidine (B184050) with a one-carbon synthon that provides the N-C unit of the triazole ring. For example, a 2-hydrazinopyrimidine can be reacted with an orthoester or a similar reagent to facilitate the cyclization. researchgate.net

Several methods for the synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related class of compounds, have been reported. These include the cyclization of N-(pyrid-2-yl)formamidoximes, copper-catalyzed reactions of 2-aminopyridines with nitriles, and PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org These strategies could potentially be adapted for the synthesis of triazolo[1,5-a]pyrimidines starting from an appropriately functionalized this compound derivative. A catalyst-free method under microwave conditions has also been developed using enaminonitriles and benzohydrazides. mdpi.com

Formation of Other Novel Fused Pyrimidine Architectures

The reactivity of this compound allows for its use in the construction of a variety of other fused heterocyclic systems. For instance, reaction with potassium selenocyanate (B1200272) can introduce a selenocyanate group, which can then be used as a handle for further cyclizations to form selenium-containing heterocycles like nih.govnih.govselenazolo[5,4-e] semanticscholar.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidines. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be employed to introduce aryl or heteroaryl substituents, which can then undergo intramolecular cyclization to form polycyclic aromatic systems. nih.gov

2 Bromo 4 Ethylpyrimidine As a Versatile Heterocyclic Building Block

Role as a Precursor in the Synthesis of Highly Functionalized Pyrimidine (B1678525) Analogues

The bromine atom on the 2-Bromo-4-ethylpyrimidine ring is the key to its role as a precursor. This halogen serves as an excellent leaving group in various cross-coupling reactions, enabling the introduction of a wide range of substituents to create highly functionalized pyrimidine analogues. vulcanchem.comsmolecule.com Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromopyrimidine with organoboron compounds, such as boronic acids or esters. smolecule.comijamtes.org The use of a palladium catalyst and a base facilitates the creation of aryl-, heteroaryl-, or alkyl-substituted pyrimidines. researchgate.netresearchgate.net This method's tolerance for various functional groups makes it a powerful tool for generating diverse libraries of pyrimidine derivatives. ijamtes.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. wikipedia.org This reaction couples this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.net The resulting alkynylpyrimidines are valuable intermediates for synthesizing more complex heterocyclic systems and conjugated materials. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 2-aminopyrimidine (B69317) derivatives that are prevalent in medicinal chemistry. nih.govchemspider.com The development of specialized ligands has greatly expanded the scope of this reaction, making it a reliable method for synthesizing complex amine-containing molecules. wikipedia.orgorganic-chemistry.org

The following table summarizes the application of these key cross-coupling reactions using this compound as a precursor.

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)2-Aryl/Heteroaryl-4-ethylpyrimidine
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-Alkynyl-4-ethylpyrimidine
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)N-Substituted 2-amino-4-ethylpyrimidine

This table presents typical reaction schemes based on established methodologies for brominated heterocycles.

Beyond palladium-catalyzed reactions, the bromine atom can also be displaced through nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles like alkoxides or thiolates, further broadening the range of accessible functionalized pyrimidines. smolecule.com

Integration into Multi-component Reactions for the Assembly of Complex Molecular Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. nih.govchemrxiv.org

While specific examples detailing the integration of this compound into well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its structural features make it a prime candidate for such transformations. nih.gov The reactivity of the C-Br bond allows it to participate in reaction cascades. For instance, it could be envisioned as a component in a sequence involving an initial cross-coupling reaction followed by an in-situ cyclization or condensation with other reactants.

The versatility of MCRs could be harnessed in several ways:

Sequential MCR-Cross-Coupling: An MCR could be used to construct a complex fragment which is then coupled to the this compound core via its bromo substituent.

Pre-functionalization for MCRs: The bromine atom could be substituted to introduce a functional group (e.g., an amine or aldehyde via a multi-step sequence) that is required for participation in a specific MCR.

The development of novel MCRs that directly incorporate halo-heterocycles like this compound represents a promising avenue for the rapid assembly of complex, drug-like molecules. beilstein-journals.org

Strategic Applications in Target-Oriented Synthesis for Advanced Chemical Entities

Target-oriented synthesis (TOS) focuses on the efficient and strategic preparation of a single, complex target molecule, often a natural product or a designed bioactive compound like a pharmaceutical agent. beilstein-journals.orgrsc.org The success of TOS relies on the logical and controlled assembly of molecular fragments, where the choice of starting materials is critical. beilstein-journals.org

This compound serves as a valuable building block in TOS due to its defined and differential reactivity. The bromine at the C2 position provides a reliable handle for late-stage functionalization, allowing for the introduction of key structural motifs at a precise location within a complex synthetic pathway. This is particularly advantageous in the synthesis of pharmaceuticals, where the pyrimidine core is a common feature in molecules targeting enzymes like kinases. nih.gov

Strategic advantages in TOS include:

Late-Stage Functionalization: The robust nature of the C-Br bond allows it to be carried through multiple synthetic steps, with its transformation reserved for a late stage in the synthesis. This strategy is highly valuable for creating analogues of a target molecule to establish structure-activity relationships (SAR). nih.gov

Scaffold Hopping and Analogue Synthesis: In medicinal chemistry, replacing a core structure in a known drug with the 4-ethylpyrimidine (B1589250) moiety can lead to new chemical entities with improved properties. The reactivity of the 2-bromo position facilitates the attachment of the necessary pharmacophoric groups.

The strategic use of this compound allows chemists to design efficient and flexible synthetic routes towards advanced chemical entities with potential applications in medicine and materials science. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-ethylpyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves bromination of 4-ethylpyrimidine using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Alternatively, nucleophilic substitution of a hydroxyl or amino group at the 2-position with hydrobromic acid (HBr) in the presence of a catalyst (e.g., PBr₃) can yield the target compound. Optimization includes:
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature control : Maintain 60–80°C for bromination to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify ethyl substituents (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and pyrimidine protons (δ 8.5–9.0 ppm). Coupling patterns distinguish adjacent protons .
  • X-ray crystallography : Resolve bond lengths (C-Br ≈ 1.9 Å) and dihedral angles using SHELXL for refinement .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 201 (M⁺) and isotopic patterns confirming bromine .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ethyl group’s electron-donating effect lowers the LUMO energy, enhancing reactivity at the 2-position. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) in structural elucidation?

  • Methodological Answer :
  • Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, a 90° dihedral angle in the crystal structure corresponds to zero coupling in NMR .
  • Software tools : Use SHELXL for refining disordered structures and ORTEP-3 for visualizing thermal ellipsoids .
  • Dynamic NMR : Assess rotational barriers of the ethyl group if temperature-dependent splitting is observed .

Q. How does the ethyl substituent influence regioselectivity in substitution reactions compared to methyl analogs?

  • Methodological Answer : The ethyl group’s steric bulk reduces reactivity at the 4-position, favoring substitutions at the 2- or 6-positions. Comparative kinetic studies (e.g., monitoring reaction rates with varying alkyl substituents) quantify steric effects. Computational studies (NBO analysis) reveal hyperconjugative interactions stabilizing transition states .

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